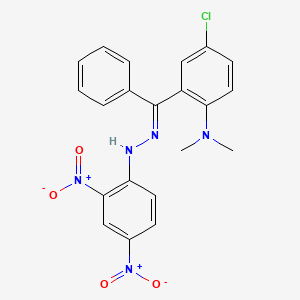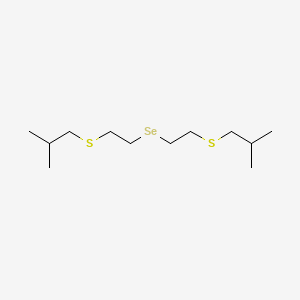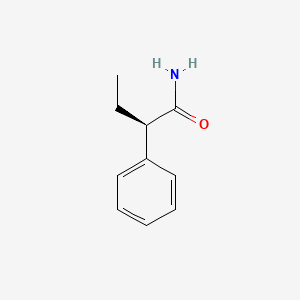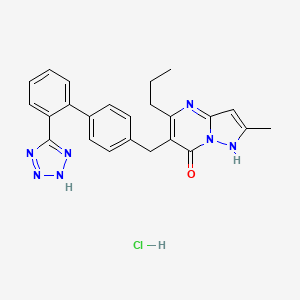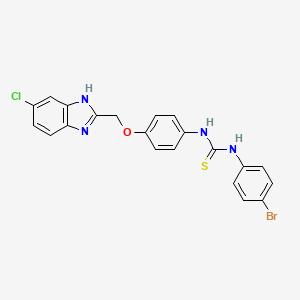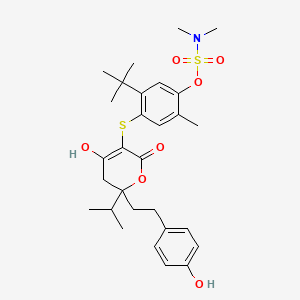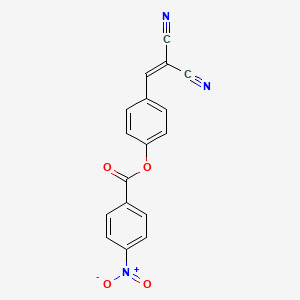
Avycaz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Avycaz is a combination medication composed of ceftazidime, a third-generation cephalosporin antibiotic, and avibactam, a non-beta-lactam beta-lactamase inhibitor . This combination is used to treat complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia . This compound is particularly effective against Gram-negative bacteria that produce beta-lactamase enzymes, which can degrade ceftazidime .
Preparation Methods
Synthetic Routes and Reaction Conditions
Avycaz is prepared by combining ceftazidime and avibactam. Ceftazidime is synthesized through a series of chemical reactions involving the acylation of 7-aminocephalosporanic acid with a suitable acylating agent . Avibactam is synthesized through a multi-step process that involves the formation of a bicyclic ring structure . The final product, this compound, is obtained by mixing ceftazidime and avibactam in a specific ratio and lyophilizing the mixture to form a sterile powder for injection .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis of ceftazidime and avibactam, followed by their combination and lyophilization . The process requires stringent quality control measures to ensure the purity and potency of the final product . The sterile powder is then packaged in single-dose vials for intravenous administration .
Chemical Reactions Analysis
Types of Reactions
Avycaz undergoes several types of chemical reactions, including:
Hydrolysis: Ceftazidime can be hydrolyzed by beta-lactamase enzymes produced by certain bacteria.
Acylation: Avibactam forms a covalent bond with beta-lactamase enzymes, inhibiting their activity.
Common Reagents and Conditions
Hydrolysis: This reaction typically occurs in the presence of water and beta-lactamase enzymes.
Acylation: Avibactam reacts with beta-lactamase enzymes under physiological conditions.
Major Products Formed
Scientific Research Applications
Avycaz has several scientific research applications, including:
Mechanism of Action
Avycaz exerts its effects through the combined actions of ceftazidime and avibactam . Ceftazidime binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting cell wall synthesis and leading to bacterial cell death . Avibactam inhibits beta-lactamase enzymes, preventing the degradation of ceftazidime and enhancing its antibacterial activity . The combination of these two mechanisms makes this compound effective against a wide range of beta-lactamase-producing Gram-negative bacteria .
Comparison with Similar Compounds
Avycaz is unique compared to other similar compounds due to its combination of ceftazidime and avibactam . Similar compounds include:
Ceftolozane-tazobactam: Another combination of a cephalosporin antibiotic and a beta-lactamase inhibitor. .
Imipenem-relebactam: A combination of a carbapenem antibiotic and a beta-lactamase inhibitor. .
Meropenem-vaborbactam: Another combination of a carbapenem antibiotic and a beta-lactamase inhibitor. .
This compound stands out due to its specific combination of ceftazidime and avibactam, which provides a unique mechanism of action and spectrum of activity against beta-lactamase-producing Gram-negative bacteria .
Properties
CAS No. |
1393723-27-7 |
|---|---|
Molecular Formula |
C29H33N9O13S3 |
Molecular Weight |
811.8 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C22H22N6O7S2.C7H11N3O6S/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);4-5H,1-3H2,(H2,8,11)(H,13,14,15)/b26-13+;/t14-,18-;4-,5+/m11/s1 |
InChI Key |
LVFGWOQWXQLVRO-XJDKXYGGSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


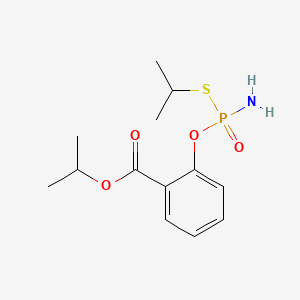

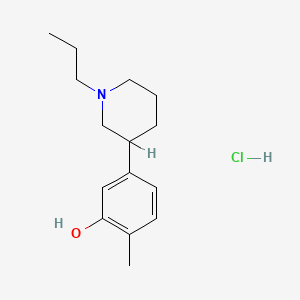
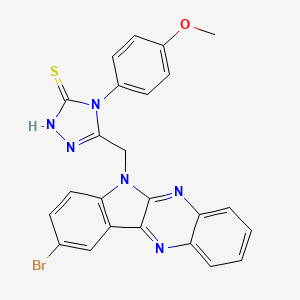
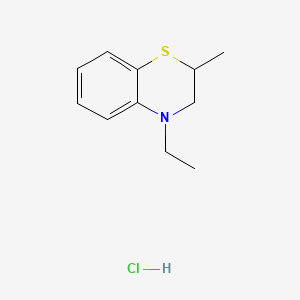
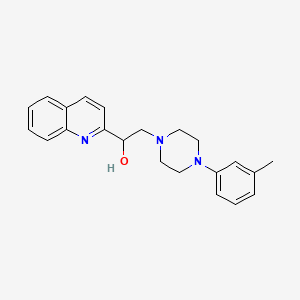
![2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12723605.png)
